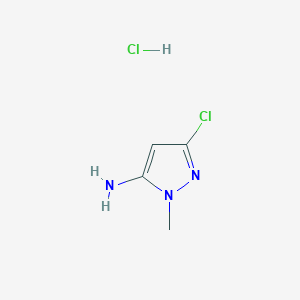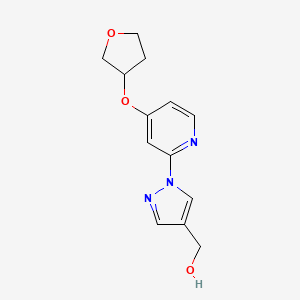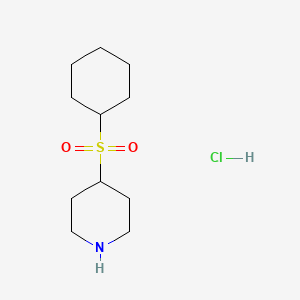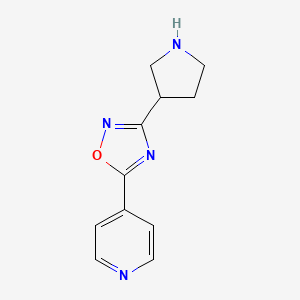
5-クロロ-6-メトキシ-2-メチルキノリン塩酸塩
説明
5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2NO and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-methoxy-2-methylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxy-2-methylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と医薬品化学
5-クロロ-6-メトキシ-2-メチルキノリン塩酸塩のようなキノリン誘導体は、その多様な生物活性の観点から、創薬において重要な骨格です。 これらの誘導体は、抗マラリア剤、抗菌剤、抗癌剤などの潜在的な治療効果を持つ化合物を合成するために用いられています .
抗菌剤
最近の研究では、キノリン化合物を改変することで、新規抗菌剤を創製できることが示されています。 これらの誘導体は、グラム陽性菌、グラム陰性菌、真菌株など、さまざまな菌株に対して中程度の阻害活性を示し、感染症の新しい治療法の開発につながる可能性があります .
有機合成
合成有機化学では、キノリンとその誘導体は、複雑な有機分子の合成における中間体として役立ちます。 それらは、遷移金属触媒反応やグリーンケミストリーアプローチを含むさまざまな合成プロトコルで使用されます .
作用機序
Target of Action
Quinoline compounds, in general, have been known to interact with a variety of biological targets, playing a major role in the field of medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in a variety of ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of biochemical processes
Result of Action
Quinoline compounds are known to have a wide range of biological and pharmaceutical activities
生化学分析
Biochemical Properties
5-Chloro-6-methoxy-2-methylquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to either the activation or inhibition of these enzymes, thereby influencing metabolic pathways .
Cellular Effects
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Chloro-6-methoxy-2-methylquinoline hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Chloro-6-methoxy-2-methylquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances. These interactions can affect metabolic flux and alter the levels of metabolites in the body. For example, it can increase the production of certain metabolites while decreasing the levels of others .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression .
特性
IUPAC Name |
5-chloro-6-methoxy-2-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLOXRNSGHMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)
![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)




![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)


![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)
![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)


![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)
